molecular formula C18H20N4O3 B2478806 2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide CAS No. 946268-21-9

2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide

Cat. No. B2478806
CAS RN: 946268-21-9
M. Wt: 340.383
InChI Key: GZYWEKVIRZDAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), and has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.

Scientific Research Applications

  • Histamine H2-Receptor Antagonists and Antiulcer Activities Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally related to the compound , have been synthesized and shown to exhibit histamine H2-receptor antagonist properties along with gastric antisecretory and antiulcer activities (Katsura et al., 1992).

  • Melatonin Receptor Ligands Imidazo[1,2-a]pyridines, similar in structure, have been designed and synthesized as novel melatonin receptor ligands. These compounds have demonstrated affinities for binding on melatonin receptors, suggesting potential applications in sleep and circadian rhythm regulation (El Kazzouli et al., 2011).

  • Cytotoxic Activity in Cancer Research Certain derivatives have been tested for their anticancer activities, with one compound exhibiting significant cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

  • Anti-Inflammatory and Analgesic Agents New derivatives have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have been evaluated for their activity as cyclooxygenase-1/cyclooxygenase-2 inhibitors and have shown notable inhibitory activity and analgesic effects (Abu‐Hashem et al., 2020).

  • Antibacterial and Antifungal Activities Pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized using similar structural frameworks, have been explored for their antimicrobial properties. These compounds displayed good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

  • Breast Cancer Chemotherapy Selenylated imidazo[1,2-a]pyridines, related in structure, have been designed for breast cancer chemotherapy. These compounds showed high cytotoxicity for breast cancer cells and induced cell death by apoptosis, establishing their potential as antiproliferative agents (Almeida et al., 2018).

  • Antirhinovirus Agents Derivatives structurally related to the compound have been prepared and tested as antirhinovirus agents. These compounds demonstrated specific inhibitory activities against human rhinovirus (Hamdouchi et al., 1999).

properties

IUPAC Name

2-ethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-4-25-11-17(23)20-14-9-13(6-5-12(14)2)15-10-22-16(19-15)7-8-18(21-22)24-3/h5-10H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYWEKVIRZDAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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